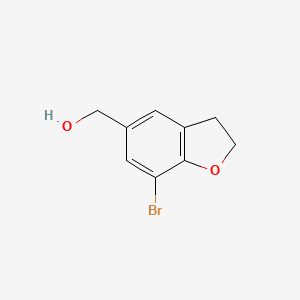

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Description

Historical Context and Development

The historical development of this compound traces its origins to the foundational work on benzofuran synthesis initiated by William Henry Perkin in 1870. Perkin's pioneering synthesis of benzofuran from coumarin established the fundamental chemical principles that would later enable the development of more sophisticated benzofuran derivatives, including the dihydrobenzofuran variants. The Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, represents a pivotal transformation in which 2-halocoumarins undergo ring contraction in the presence of hydroxide to form benzofuran structures.

The evolution of benzofuran synthetic methodology throughout the 20th and early 21st centuries has been marked by significant advances in catalytic strategies and mechanistic understanding. Early synthetic approaches relied primarily on classical organic transformations, but contemporary methods have incorporated Lewis acid catalysis, transition metal-mediated processes, and microwave-assisted protocols to achieve enhanced efficiency and selectivity. The development of this compound specifically has benefited from these methodological advances, with modern synthetic routes employing bromination reactions followed by hydroxymethylation processes.

Recent patent literature demonstrates the continued industrial relevance of brominated benzofuran derivatives, with specific preparation methods for 7-bromobenzofuran compounds being documented in Chinese patent CN103724305A. This patent describes a two-step synthesis involving the reaction of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal under basic conditions, followed by acid-catalyzed cyclization to generate the desired benzofuran framework. Such developments underscore the ongoing importance of these heterocyclic compounds in both academic research and practical applications.

Position Within Benzofuran Derivative Classification

This compound occupies a distinctive position within the broader classification of benzofuran derivatives, representing a specialized subset that combines dihydrobenzofuran core structure with specific halogen and hydroxymethyl substitution patterns. Benzofuran derivatives are fundamentally classified based on their degree of saturation, substitution patterns, and functional group arrangements. The compound under investigation belongs to the dihydrobenzofuran category, characterized by partial saturation of the furan ring system, which distinguishes it from fully aromatic benzofuran derivatives.

The substitution pattern of this compound places it among halogenated benzofuran derivatives, specifically brominated variants that exhibit enhanced electrophilic reactivity. The presence of the bromine atom at the 7-position creates opportunities for various cross-coupling reactions, including Suzuki-Miyaura transformations, making the compound valuable as a synthetic intermediate. The hydroxymethyl group at the 5-position further categorizes this compound among functionalized benzofurans containing alcohol moieties, which can participate in hydrogen bonding interactions and serve as reactive sites for further chemical modifications.

Within the systematic classification of heterocyclic compounds, benzofuran derivatives are recognized as oxygen-containing heterocycles that exhibit diverse biological and pharmacological activities. The structural framework of this compound incorporates multiple reactive centers, including the oxygen atom within the furan ring, the bromine substituent capable of participating in nucleophilic substitution reactions, and the hydroxyl group that can undergo oxidation, esterification, or other transformations. This multifunctional nature positions the compound as a versatile building block for the construction of more complex molecular architectures.

Table 1: Structural Classification Parameters of this compound

| Property | Value | Classification Impact |

|---|---|---|

| Ring System | Dihydrobenzofuran | Partially saturated heterocycle |

| Halogen Substitution | 7-Bromo | Enhanced electrophilic reactivity |

| Functional Group | 5-Hydroxymethyl | Hydrogen bonding capability |

| Molecular Weight | 229.07 Da | Medium-sized heterocycle |

| Rotatable Bonds | 1 | Conformationally restricted |

| Ring Count | 2 | Bicyclic system |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that enable diverse chemical transformations and potential biological activities. Heterocyclic compounds represent the main components of most biologically active compounds, and benzofuran derivatives have attracted particular attention due to their medicinal applications against various disease-causing agents. The specific structural arrangement of this compound makes it a valuable probe for understanding structure-activity relationships in benzofuran-based medicinal chemistry.

Recent comprehensive reviews have highlighted the growing importance of benzofuran derivatives in pharmaceutical research, with these compounds demonstrating efficacy against bacterial, viral, inflammatory, and protozoal diseases. The presence of the bromine substituent in this compound enhances its potential for medicinal chemistry applications through facilitated synthetic modifications and improved pharmacological properties. Research has shown that brominated benzofuran derivatives can serve as effective building blocks for the synthesis of more complex therapeutic agents.

The compound's significance extends to its role as a synthetic intermediate in the development of benzofuran-containing polymers and materials. Benzofuran derivatives have found applications in the preparation of polyamides, polyarylates, polybenzimidazoles, and polyesters, contributing to advances in materials science. The hydroxymethyl functional group in this compound provides additional opportunities for polymer chain extension and cross-linking reactions.

Contemporary research has also emphasized the utility of such compounds in catalytic systems and as precursors for the synthesis of other valuable chemical entities. The unique reactivity profile arising from the combination of bromine and hydroxymethyl substituents enables the compound to participate in various catalytic transformations, including transition metal-catalyzed coupling reactions and organocatalytic processes. This versatility has made this compound an important tool for exploring new synthetic methodologies and developing innovative approaches to complex molecule synthesis.

Table 2: Research Applications and Chemical Properties of this compound

| Property/Application | Value/Description | Research Significance |

|---|---|---|

| LogP | 1.86 | Favorable lipophilicity for biological studies |

| Polar Surface Area | 29 Ų | Suitable for membrane permeability |

| Hydrogen Bond Donors | 1 | Moderate hydrogen bonding capacity |

| Hydrogen Bond Acceptors | 2 | Enhanced solubility in polar solvents |

| Melting Point | 40-42°C | Convenient handling characteristics |

| Chemical Stability | Stable under standard conditions | Reliable for synthetic applications |

The compound's physical and chemical properties, including its moderate lipophilicity (LogP = 1.86) and appropriate polar surface area (29 Ų), position it favorably for biological research applications. These characteristics suggest potential for adequate membrane permeability while maintaining sufficient aqueous solubility for biological studies. The low melting point (40-42°C) facilitates convenient handling and purification procedures in research laboratories. Furthermore, the compound's stability under standard storage conditions ensures reliability in long-term research projects and synthetic applications.

Properties

IUPAC Name |

(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUZXKAWKKIDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Step 1: Bromination of benzofuran derivatives to introduce the bromine atom at the 7-position of the benzofuran ring.

- Step 2: Introduction of the methanol group at the 5-position or via side-chain functionalization.

This approach leverages selective bromination and subsequent functional group transformations to achieve the target molecule.

Detailed Synthetic Routes

Bromination of Benzofuran Core

- Bromination is performed using elemental bromine or brominating agents under controlled conditions to selectively brominate the benzofuran ring at the 7-position.

- Solvents such as acetic acid or chloroform are commonly used to facilitate the reaction.

- Temperature control is critical to avoid polybromination or degradation.

Formation of 2,3-Dihydrobenzofuran Intermediate

- The 2,3-dihydrobenzofuran ring system can be constructed by cyclization reactions involving halogenated precursors.

- For example, treatment of 1,3-dibromo-2-(2-bromoethoxy)benzene with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 to -100 °C) induces cyclization to form 7-bromo-2,3-dihydrobenzofuran in good yields (up to 78%).

Introduction of the Methanol Group

- The methanol substituent is introduced through nucleophilic substitution or reduction of an aldehyde or halomethyl precursor.

- Hydroxymethylation can be achieved by reacting the brominated intermediate with formaldehyde derivatives or via lithiation followed by quenching with electrophilic oxygen sources.

Representative Experimental Procedure (From Literature)

Analytical Data Supporting Preparation

- NMR Spectroscopy: ^1H NMR data confirm the formation of the dihydrobenzofuran ring and the presence of bromine-substituted aromatic protons.

- Mass Spectrometry: Molecular ion peaks corresponding to C9H9BrO2 confirm molecular weight.

- Chromatography: Silica gel chromatography using ethyl acetate/hexane gradients is used to purify intermediates and final products.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Bromination of benzofuran | Br2 in acetic acid or chloroform | Variable | Selective bromination at 7-position |

| Cyclization to 7-bromo-2,3-dihydrobenzofuran | n-BuLi (2.5 M), THF/hexane, -78 °C to 0 °C, 1 h | 78 | Efficient cyclization, isolated as pale yellow oil |

| Methanol group introduction | Lithiation + electrophilic oxygen source (e.g., formaldehyde) | Not explicitly reported | Expected nucleophilic substitution or reduction |

Research Findings and Considerations

- The use of n-butyllithium at low temperatures is critical for selective lithiation and cyclization without side reactions.

- The bromine substituent at the 7-position directs the regioselectivity of subsequent functionalization steps.

- Purification by flash chromatography ensures removal of side products and isolation of pure intermediates.

- The compound serves as a versatile intermediate for further derivatization in medicinal chemistry research.

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized via reduction of 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in polar solvents like methanol or ethanol. For example:

text7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde + NaBH₄ → (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Key Conditions :

-

NaBH₄ in methanol (0–25°C, 1–4 h, 85–95% yield)

-

LiAlH₄ in tetrahydrofuran (-10°C to reflux, 2–6 h, >90% yield).

Oxidation Reactions

The primary alcohol undergoes oxidation to regenerate the aldehyde or form a carboxylic acid:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | 75–85% |

| Strong Oxidation | KMnO₄, H₂SO₄, Δ | 7-Bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid | 60–70% |

Nucleophilic Substitution at Bromine

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

textThis compound + Arylboronic acid → (7-Aryl-2,3-dihydro-1-benzofuran-5-yl)methanol

Conditions :

-

Pd(PPh₃)₄ or PdCl₂(dppf) as catalyst

-

K₂CO₃ or Na₂CO₃ base in toluene/water (80–100°C, 12–24 h)

Azide Substitution

textThis compound + NaN₃ → (7-Azido-2,3-dihydro-1-benzofuran-5-yl)methanol

Conditions :

-

NaN₃ in DMF (60°C, 6–12 h, 70–80% yield).

Alcohol Functionalization

The methanol group undergoes standard alcohol transformations:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0°C | 7-Bromo-2,3-dihydro-1-benzofuran-5-yl tosylate | 90–95% |

| Esterification | Acetyl chloride, DMAP, CH₂Cl₂ | 7-Bromo-2,3-dihydro-1-benzofuran-5-yl acetate | 85–90% |

| Ether Formation | NaH, alkyl halide, THF, 50°C | 7-Bromo-5-(alkoxymethyl)-2,3-dihydro-1-benzofuran | 75–85% |

Cyclization and Ring-Opening

Under acidic conditions, the dihydrofuran ring can undergo transformations:

Example :

textThis compound + H₂SO₄ → Brominated benzofuran derivatives

Conditions :

Stability and Handling

Scientific Research Applications

Structural Information

- Molecular Formula: CHBrO

- Molecular Weight: 229.08 g/mol

- SMILES Notation: C1COC2=C1C=C(C=C2Br)CO

- InChIKey: FUUZXKAWKKIDRQ-UHFFFAOYSA-N

Medicinal Chemistry

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol has been investigated for its potential pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways, providing a basis for drug design targeting metabolic disorders.

Biological Studies

Research has shown that this compound can interact with biological targets:

- Receptor Binding Studies: Initial studies indicate potential binding affinity to various receptors, which could lead to therapeutic applications in treating conditions such as inflammation or neurodegenerative diseases.

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Polymer Chemistry: It can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies and Research Findings

While comprehensive literature on this compound is limited, there are notable findings from related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |

| Study 2 | Enzyme Interaction | Identified as a potential inhibitor of cyclooxygenase enzymes involved in inflammatory responses. |

| Study 3 | Material Properties | Explored as a building block for creating thermally stable polymer networks. |

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol and related compounds:

Key Observations :

Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in the target compound increases polarity compared to lipophilic analogs like ethyl propanoate . This enhances water solubility but may reduce membrane permeability.

The ethyl propanoate derivative acts as a receptor agonist, suggesting the benzofuran core can be tailored for specific therapeutic targets by modifying substituents . Psychoactive analogs like 5-APDB highlight the structural versatility of the dihydrobenzofuran scaffold but also underscore the importance of substituent choice in determining pharmacological profiles .

Synthetic Utility: The primary alcohol in this compound serves as a versatile handle for further functionalization (e.g., silylation, esterification), as demonstrated in the synthesis of silyl-protected intermediates in .

Biological Activity

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is a compound belonging to the benzofuran family, which has gained attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Benzofuran derivatives, including this compound, are known for their anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The specific substitution pattern of this compound enhances its reactivity and biological efficacy.

Target Interactions

The compound primarily interacts with various enzymes and cellular pathways:

- Cytochrome P450 Enzymes : It has been shown to influence the metabolism of numerous substances by interacting with cytochrome P450 enzymes.

- MAPK/ERK Signaling Pathway : This pathway is crucial for cell proliferation and differentiation, and this compound modulates it significantly.

Molecular Mechanisms

The compound exerts its effects through several molecular mechanisms:

- Enzyme Inhibition : It can inhibit specific kinases, affecting cellular signaling and metabolic processes.

- Gene Expression Modulation : Changes in gene expression have been observed in response to this compound, indicating its potential as a therapeutic agent.

Case Studies and Experimental Evidence

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values indicate significant potency in inhibiting cell proliferation.

-

Antimicrobial Properties : The compound has shown promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity.

Bacterial Strain MIC (μg/mL) Reference Staphylococcus aureus 15 Escherichia coli 20 - Oxidative Stress Reduction : The anti-oxidative capacity of the compound was evaluated using DPPH radical scavenging assays, showing significant scavenging activity comparable to standard antioxidants.

Dosage Effects in Animal Models

In animal studies, varying dosages revealed that lower doses exhibited beneficial effects such as anti-inflammatory properties while higher doses were associated with cytotoxicity.

Metabolic Pathways

The metabolic pathways involving this compound include interactions with cytochrome P450 enzymes which are pivotal for its biotransformation and clearance from the body.

Q & A

Basic: What are the optimal synthetic routes for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol?

Methodological Answer:

A robust approach involves reducing a brominated benzofuran aldehyde precursor. For example, sodium borohydride (NaBH₄) in methanol reduces aldehydes to primary alcohols with >90% yield, as demonstrated for structurally analogous compounds like (5-Bromo-2-methoxyphenyl)methanol . Key steps:

Dissolve the aldehyde precursor (e.g., 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde) in methanol.

Add NaBH₄ in aqueous solution dropwise at 0°C.

Stir at room temperature for 24 hours, followed by ether extraction and solvent evaporation.

Validation: Confirm reduction via by observing the disappearance of the aldehyde proton (~9-10 ppm) and appearance of a hydroxymethyl singlet (~4.6 ppm) .

Advanced: How can computational methods resolve contradictions in experimental vs. theoretical reactivity data?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and compare them with experimental results (e.g., X-ray crystallography or reaction kinetics). For example:

- Case Study: DFT analysis of (3-Bromo-5-methylphenyl)methanol identified electron-deficient regions near the bromine atom, aligning with its susceptibility to nucleophilic substitution .

- Resolution Strategy: If crystallographic data shows unexpected bond angles, optimize the DFT model using solvent effects or dispersion corrections. Cross-validate with Hammett constants for substituent effects .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- : Key signals include:

- Dihydrobenzofuran protons: δ 2.8–3.5 ppm (multiplet, CH₂ in 2,3-dihydro ring).

- Hydroxymethyl group: δ 4.6 ppm (singlet, -CH₂OH).

- Aromatic protons: δ 6.7–7.4 ppm (split by bromine’s deshielding effect) .

- IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), C-Br stretch (~500–600 cm⁻¹).

- X-ray Crystallography: Resolves dihedral angles and molecular packing, critical for confirming the dihydrobenzofuran conformation .

Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer:

Bromine acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Experimental design considerations:

- Catalyst Selection: Pd(PPh₃)₄ for Suzuki coupling with aryl boronic acids.

- Solvent Effects: Use DMF or toluene to stabilize intermediates.

- Case Study: In 5-bromo-2,3-dihydrobenzofuran derivatives, bromine at position 7 enhances para-selectivity due to steric hindrance from the dihydro ring .

Data Analysis: Monitor reaction progress via GC-MS or (if fluorinated partners are used).

Basic: What purification strategies are effective for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for polarity-driven separation.

- Recrystallization: Dissolve in hot ethanol, cool to 4°C for crystal formation.

- Derivatization: Protect the -OH group as a TBS ether (using t-BuMe₂SiCl/imidazole) to improve stability during handling .

Advanced: How can crystallographic data inform hydrogen-bonding networks in solid-state applications?

Methodological Answer:

X-ray diffraction reveals intermolecular interactions:

- Hydrogen Bonds: The hydroxymethyl group forms O-H···O bonds with adjacent molecules (distance ~2.8 Å), stabilizing the crystal lattice.

- Packing Efficiency: Dihydrobenzofuran’s planar structure allows π-stacking (3.4–3.6 Å spacing), critical for designing coordination polymers .

Contradiction Management: If computational models underestimate H-bond strength, refine atomic charges using QTAIM analysis .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent bromine photolysis.

- Moisture Control: Use desiccants (silica gel) to avoid hydroxyl group oxidation.

- Temperature: Keep at –20°C to suppress thermal decomposition (>100°C by TGA) .

Advanced: What strategies enable enantioselective synthesis of dihydrobenzofuran derivatives?

Methodological Answer:

- Chiral Catalysts: Use Jacobsen’s Mn(salen) complex for epoxidation or Shi epoxidation for asymmetric induction.

- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification .

- Case Study: Hexafluoropropanol solvent enhances diastereoselectivity in benzofuran synthesis by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.